4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-CHLORO-6-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE
Overview
Description
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-CHLORO-6-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-CHLORO-6-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-component reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by acidic and heterogeneous catalysts such as disulfonic acid imidazolium chloroaluminate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-CHLORO-6-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-CHLORO-6-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-CHLORO-6-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
- Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
Uniqueness
4-[6-AMINO-5-CYANO-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-CHLORO-6-METHOXYPHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-chloro-6-methoxyphenyl] morpholine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O6/c1-34-16-5-3-14(4-6-16)22-21-20(17(13-28)24(29)38-25(21)31-30-22)15-11-18(27)23(19(12-15)35-2)37-26(33)32-7-9-36-10-8-32/h3-6,11-12,20H,7-10,29H2,1-2H3,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQCGMLULAANQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)Cl)OC(=O)N5CCOCC5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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